Cas no 1807116-48-8 (2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride)

2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride
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- インチ: 1S/C7H5Cl2FO2S/c1-4-2-5(10)3-6(8)7(4)13(9,11)12/h2-3H,1H3
- InChIKey: GJODZNRKQNYEEP-UHFFFAOYSA-N
- SMILES: ClC1=CC(=CC(C)=C1S(=O)(=O)Cl)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 275
- XLogP3: 3
- トポロジー分子極性表面積: 42.5
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010007169-250mg |
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride |
1807116-48-8 | 97% | 250mg |
484.80 USD | 2021-07-06 | |
Alichem | A010007169-1g |
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride |
1807116-48-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 | |
Alichem | A010007169-500mg |
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride |
1807116-48-8 | 97% | 500mg |
782.40 USD | 2021-07-06 |
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chlorideに関する追加情報
Introduction to 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride (CAS No. 1807116-48-8) and Its Applications in Modern Chemical Research
2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride, identified by its CAS number 1807116-48-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of sulfonyl chlorides, which are widely recognized for their versatility in synthetic chemistry. The presence of both chloro and fluoro substituents, along with a methyl group, endows this molecule with unique electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.
The structural features of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride contribute to its reactivity and utility in various chemical transformations. The sulfonyl chloride moiety is particularly notable for its ability to participate in nucleophilic substitution reactions, where it can serve as a precursor to sulfonamides, sulfonates, and other derivatives. These derivatives are of paramount importance in medicinal chemistry, often serving as key components in drug candidates targeting a wide range of therapeutic areas.
In recent years, the demand for 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride has been driven by its application in the development of novel pharmaceuticals. The fluoro substituent, in particular, has been extensively studied for its ability to modulate the pharmacokinetic properties of drug molecules, including their metabolic stability and bioavailability. This has led to its incorporation into numerous drug candidates that are currently undergoing preclinical or clinical evaluation.
One of the most compelling aspects of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride is its role as a building block in the synthesis of heterocyclic compounds. Heterocycles are a cornerstone of modern drug design, with many clinically approved drugs featuring these cyclic structures. The ability to introduce specific functional groups at defined positions on the aromatic ring allows chemists to fine-tune the properties of these heterocycles, leading to compounds with enhanced efficacy and reduced toxicity.
Recent advancements in synthetic methodologies have further highlighted the importance of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride. For instance, transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex molecular architectures from simpler precursors. These reactions often utilize sulfonyl chlorides as key intermediates, leveraging their reactivity to form carbon-carbon or carbon-heteroatom bonds under mild conditions.
The agrochemical industry has also benefited from the use of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride. Sulfonyl-based compounds are well-documented for their herbicidal and pesticidal properties, and modifications to the aromatic ring can significantly influence their biological activity. Researchers have been exploring novel derivatives of this compound to develop next-generation crop protection agents that are more effective and environmentally sustainable.
In addition to its applications in pharmaceuticals and agrochemicals, 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride has found utility in materials science. The unique electronic properties of fluoro-substituted aromatic compounds make them attractive for use in organic electronics, including light-emitting diodes (OLEDs) and photovoltaic devices. The ability to precisely control the structure and functionality of these molecules allows for the development of advanced materials with tailored properties.
The synthesis of 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride itself is a testament to the ingenuity of modern organic chemistry. While multiple synthetic routes exist, each offers distinct advantages depending on the desired scale and purity requirements. Common methods involve the chlorosulfonation followed by fluorination and methylation steps, with careful optimization to maximize yield and minimize byproducts.
As research continues to uncover new applications for 2-Chloro-4-fluoro-6-methylbenzenesulfonyl chloride, its significance in chemical science is only expected to grow. The compound's versatility as an intermediate makes it indispensable for researchers working on cutting-edge developments across multiple disciplines. Whether it is being used to synthesize life-saving medications or innovative materials, this compound exemplifies the power of specialized chemicals in driving scientific progress.
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